molecular formula C19H22N2O3 B11531033 Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B11531033
M. Wt: 326.4 g/mol
InChI Key: UQVPSMNKVTWLGT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family Pyrans are common subunits in various natural compounds, including alkaloids, carbohydrates, and antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a cycloaddition reaction. One common method is the reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include moderate temperatures and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the pyran ring.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Various substituted pyran derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor activities.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives:

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-propyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-4-6-15-17(19(22)23-5-2)16(14(11-20)18(21)24-15)13-9-7-12(3)8-10-13/h7-10,16H,4-6,21H2,1-3H3

InChI Key

UQVPSMNKVTWLGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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